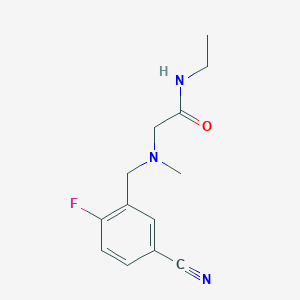

2-((5-Cyano-2-fluorobenzyl)(methyl)amino)-N-ethylacetamide

Description

Properties

Molecular Formula |

C13H16FN3O |

|---|---|

Molecular Weight |

249.28 g/mol |

IUPAC Name |

2-[(5-cyano-2-fluorophenyl)methyl-methylamino]-N-ethylacetamide |

InChI |

InChI=1S/C13H16FN3O/c1-3-16-13(18)9-17(2)8-11-6-10(7-15)4-5-12(11)14/h4-6H,3,8-9H2,1-2H3,(H,16,18) |

InChI Key |

GANJEDFBEKSMMX-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)CN(C)CC1=C(C=CC(=C1)C#N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Cyano-2-fluorobenzyl)(methyl)amino)-N-ethylacetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

Nitration and Fluorination: The initial step involves the nitration of a suitable benzyl compound, followed by fluorination to introduce the fluorine atom at the desired position.

Reduction and Alkylation: The nitro group is then reduced to an amine, which is subsequently alkylated with methyl groups.

Cyano Group Introduction: The cyano group is introduced through a nucleophilic substitution reaction.

Acetamide Formation: Finally, the ethylacetamide moiety is introduced through an acylation reaction.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures. This typically requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-((5-Cyano-2-fluorobenzyl)(methyl)amino)-N-ethylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl or acetamide moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like sodium hydride or alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-((5-Cyano-2-fluorobenzyl)(methyl)amino)-N-ethylacetamide is a synthetic compound with a unique chemical structure featuring a cyano group and a fluorobenzyl moiety. Its complex arrangement of functional groups may contribute to biological activity, making it a candidate for pharmaceutical applications.

Potential Applications

The potential applications for this compound include:

- Serving as a building block in synthesizing more complex molecules.

- Functioning as an intermediate in pharmaceutical research.

- Use in agrochemical development.

Given its structural features, investigations into its pharmacokinetics and toxicity profiles are essential.

Chemical Reactivity

The chemical reactivity of this compound can be analyzed through various reaction pathways:

- Acylation Introduction of acyl groups to modify the compound's properties.

- Halogenation Incorporation of halogen atoms to enhance reactivity or alter selectivity.

- Cyanation Further modification using cyano groups for specific applications.

These synthetic routes may require optimization to improve yields and reduce by-products.

Biological Activities

Preliminary studies suggest that this compound may exhibit significant biological activities. Compounds with similar structures have shown potential as:

- Anticancer agents Some cyano-substituted amides have demonstrated anticancer activity.

- Antidepressants Some fluorinated tryptamine derivatives have potential antidepressant effects.

- Analgesics Certain fluorinated phenyl groups exhibit analgesic properties.

Further biological assays are necessary to establish the specific mechanisms of action for this compound. Interaction studies involving this compound would focus on:

- Evaluating its binding affinity to target proteins.

- Assessing its impact on cellular signaling pathways.

- Analyzing its metabolism and potential for drug interactions.

Such studies would provide insight into the compound's therapeutic potential and mechanism of action.

Mechanism of Action

The mechanism of action of 2-((5-Cyano-2-fluorobenzyl)(methyl)amino)-N-ethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and fluorine groups play a crucial role in modulating its activity and binding affinity. The compound may inhibit or activate certain pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Conformational Dynamics and Torsional Barriers

Secondary acetamides exhibit distinct torsional barriers due to their internal rotation dynamics:

The target compound’s N-ethylacetamide group likely shares a similar torsional barrier (~73 cm⁻¹), as secondary acetamides exhibit lower barriers than tertiary analogs due to reduced steric hindrance and electronic effects from the nitrogen-bound proton .

Electronic and Steric Modulations

- Cyano Substituents: Compounds like N-(5-Chloro-2-methylphenyl)-2-cyanoacetamide () demonstrate that cyano groups enhance polarity and hydrogen-bonding capacity, which could improve target binding in the 5-cyano-substituted target compound.

- Fluoro Substituents: The 2-fluoro group in the target compound may mimic bioisosteres of hydroxyl groups, enhancing metabolic stability compared to non-fluorinated analogs like N-[2-(diethylamino)ethyl]-2-phenylacetamide ().

Pharmacokinetic Considerations

- LogP and Solubility: The target compound’s LogP is likely lower than 2-[p-[Bis(2-chloroethyl)amino]phenyl]-N-ethylacetamide (LogP = 3.04; ) due to its polar cyano and fluoro groups, improving aqueous solubility.

- Methyl vs. Ethyl Groups : The ethyl group in N-ethylacetamide derivatives provides a balance between lipophilicity and flexibility compared to methyl or bulkier substituents, as seen in N-tert-butylacetamide .

Biological Activity

2-((5-Cyano-2-fluorobenzyl)(methyl)amino)-N-ethylacetamide is a synthetic compound characterized by its unique chemical structure, which includes a cyano group and a fluorobenzyl moiety. Its molecular formula is C13H16FN3O, and it has a molecular weight of 249.28 g/mol. The presence of both cyano and fluorine atoms suggests potential interactions with biological targets, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This complex arrangement of functional groups may contribute to its biological activity and potential applications in pharmaceuticals.

Biological Activity

Preliminary studies indicate that this compound may exhibit significant biological activities. Although specific data on this compound is limited, compounds with similar structures have demonstrated various pharmacological effects, including:

- Anticancer Activity : Compounds with similar cyano and fluorinated moieties have been investigated for their anticancer properties. For instance, derivatives of phenoxyacetamides have shown potent activity against M. tuberculosis and other cancer cell lines .

- Neuroprotective Effects : Some fluorinated compounds are known to possess neuroprotective effects, which could be relevant for developing treatments for neurodegenerative diseases.

Comparative Analysis

A comparative analysis with structurally related compounds can shed light on the potential biological activity of this compound. The following table summarizes some related compounds and their reported activities:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 5-Fluoro-N,N-dimethyltryptamine | Fluorinated tryptamine derivative | Potential antidepressant | Tryptamine scaffold |

| N-(4-Fluorophenyl)-N-methylacetamide | Fluorinated phenyl group | Analgesic properties | Simple amide structure |

| 4-Cyano-N,N-diethylbenzamide | Cyano-substituted amide | Anticancer activity | Diethyl substitution enhances lipophilicity |

The uniqueness of this compound lies in its combination of both cyano and fluorinated moieties, which may enhance its interaction with biological targets compared to simpler analogs.

Case Studies and Research Findings

While direct studies on this compound are sparse, several related studies provide insights into its potential biological activities:

- Antitubercular Activity : Research on phenoxyacetamides has shown promising results against M. tuberculosis, indicating that structural modifications can lead to enhanced activity against resistant strains .

- In Vitro Assays : Various in vitro assays have been conducted on similar compounds, revealing moderate to high cytotoxicity against cancer cell lines while maintaining a good safety profile in normal cell lines .

- Mechanism of Action : Investigations into the mechanisms of action for related compounds suggest that the presence of cyano and fluorine groups may facilitate interactions with key biological targets, enhancing therapeutic efficacy.

Q & A

Q. What are the common synthetic routes for preparing substituted acetamide derivatives like 2-((5-Cyano-2-fluorobenzyl)(methyl)amino)-N-ethylacetamide?

- Methodological Answer : Substituted acetamides are typically synthesized via nucleophilic substitution or condensation reactions. For example, chloroacetamide intermediates (e.g., 2-chloro-N-substituted acetamides) can react with amines under reflux conditions in solvents like toluene/water mixtures. Sodium azide (NaN₃) is often used to introduce azido groups, followed by purification via crystallization or ethyl acetate extraction . TLC (hexane:ethyl acetate, 9:1) is critical for monitoring reaction progress. For cyano-substituted derivatives, cyanoacetic acid may serve as a precursor in condensation reactions with amines under acidic or basic conditions .

Q. How are structural and purity characteristics of this compound validated in academic research?

- Methodological Answer : Characterization involves:

- Spectroscopic Techniques : NMR (¹H/¹³C) to confirm substituent positions and amide bond formation. IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹).

- Chromatography : HPLC or GC-MS for purity assessment.

- Elemental Analysis : To verify empirical formulas.

- X-ray Crystallography : For unambiguous structural confirmation, if crystals are obtainable .

Q. What safety protocols are recommended for handling this compound given limited toxicological data?

- Methodological Answer :

- Use fume hoods, gloves, and lab coats to avoid inhalation/skin contact.

- Quench reactions with ice to minimize exothermic side reactions.

- Follow hazard codes like H303/H313/H333 (potential toxicity via ingestion, dermal contact, or inhalation) and safety protocols (P264/P280) for solvent handling .

Advanced Research Questions

Q. How can researchers optimize reaction yields for multi-step syntheses involving this compound?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SN2 reactions .

- Catalysis : Use phase-transfer catalysts for biphasic reactions (e.g., toluene/water mixtures) .

- Temperature Control : Lower temperatures reduce side reactions during exothermic steps (e.g., chloroacetyl chloride addition) .

- Purification : Recrystallization (ethanol) or column chromatography improves yield and purity .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar acetamide derivatives?

- Methodological Answer :

- Comparative Analysis : Use reference spectra from databases (e.g., PubChem, NIST Chemistry WebBook) .

- Isotopic Labeling : ¹⁵N/¹³C labeling to distinguish overlapping NMR signals.

- Computational Modeling : DFT calculations (e.g., Gaussian software) predict vibrational/electronic spectra for validation .

Q. How can the hypoglycemic or bioactivity potential of this compound be evaluated preclinically?

- Methodological Answer :

- In Vitro Assays : Enzyme inhibition studies (e.g., α-glucosidase/α-amylase) using UV-Vis spectroscopy.

- Animal Models : Administer derivatives to Wistar rats/mice and monitor blood glucose levels. Dose-response curves and toxicity studies (LD₅₀) are essential .

- SAR Studies : Modify substituents (e.g., cyano, fluoro) to correlate structure with activity .

Q. What are the challenges in scaling up synthesis from lab to pilot scale?

- Methodological Answer :

- Reagent Compatibility : Replace hazardous reagents (e.g., NaN₃) with safer alternatives.

- Process Safety : Mitigate risks of exothermic reactions via controlled addition rates and cooling systems.

- Cost-Benefit Analysis : Optimize solvent recovery (e.g., toluene distillation) and catalyst reuse .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Reproducibility Checks : Repeat synthesis under identical conditions.

- Impurity Profiling : Use LC-MS to identify byproducts affecting physical properties.

- Crystallization Solvents : Test multiple solvents (e.g., ethanol vs. hexane) to isolate polymorphs .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.